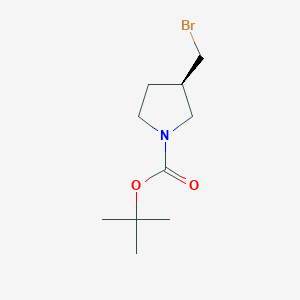![molecular formula C14H23ClN2O2 B1524463 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 1311314-36-9](/img/structure/B1524463.png)
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one
Overview
Description
The compound “1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one” has a molecular formula of C14H23ClN2O2 and a molecular weight of 286.80 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The density is predicted to be 1.181±0.06 g/cm3 . Unfortunately, the boiling point and other physical properties are not specified in the search results .Scientific Research Applications
Synthesis and Transformation into Amino Acids and Alcohols
A study by Vervisch et al. (2010) explored the conversion of 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This synthesis pathway involved alkylation with 1-bromo-2-chloroethane, followed by microwave-assisted cyclization and regiospecific ring opening. The resulting piperidines served as substrates for creating stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among other derivatives. These compounds provide a foundation for further development into conformationally constrained amino acids, amino alcohols, and 2,7-diazabicyclo[3.3.1]nonanes, highlighting their potential in medicinal chemistry and drug discovery processes (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Functionalization and Drug Discovery Scaffolds
Wipf et al. (2004) detailed a diversity-oriented synthesis approach leading to azaspirocycles. The multicomponent condensation technique facilitated the rapid creation of omega-unsaturated dicyclopropylmethylamines, which were then transformed into heterocyclic azaspiro compounds. This method yielded functionalized pyrrolidines, piperidines, and azepines, demonstrating the compound's versatility in generating scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
properties
IUPAC Name |
1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHNEJOAHCQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)



![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)







